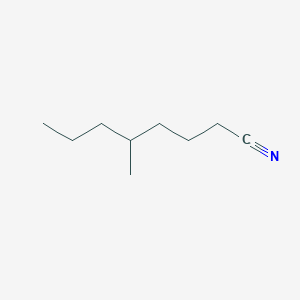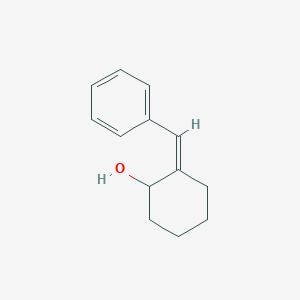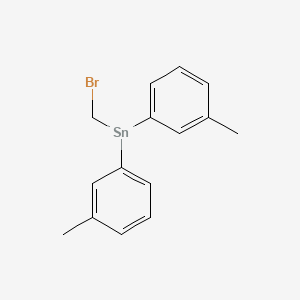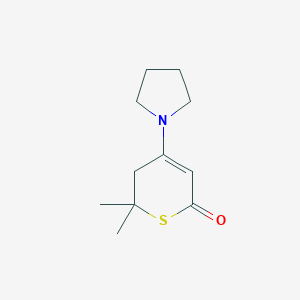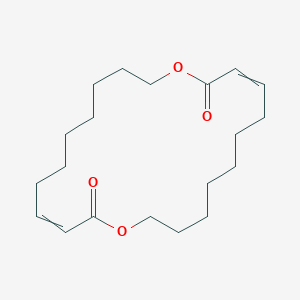
1,12-Dioxacyclodocosa-3,14-diene-2,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Dioxacyclodocosa-3,14-diene-2,13-dione is a complex organic compound with the molecular formula C20H36O4 It is characterized by its unique structure, which includes two oxygen atoms forming a dioxane ring and two double bonds within a larger cyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione typically involves cycloaddition reactions, such as the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile, forming a six-membered ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives, while reduction can produce saturated cyclic compounds .
Scientific Research Applications
1,12-Dioxacyclodocosa-3,14-diene-2,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: It is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism by which 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dioxane ring and double bonds allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. These interactions can lead to changes in cellular processes, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
1,2-Dioxin: An isomeric form with a different arrangement of oxygen atoms and double bonds.
1,4-Dioxin: Another isomer with distinct chemical properties due to its structural differences.
1,12-Dioxacyclodocosane-2,13-dione: A similar compound with a different arrangement of double bonds.
Uniqueness: 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione is unique due to its specific arrangement of oxygen atoms and double bonds within a large cyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
83637-48-3 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,12-dioxacyclodocosa-3,14-diene-2,13-dione |
InChI |
InChI=1S/C20H32O4/c21-19-15-11-7-3-1-5-9-13-17-23-20(22)16-12-8-4-2-6-10-14-18-24-19/h11-12,15-16H,1-10,13-14,17-18H2 |
InChI Key |
NBDSVBDSAWVGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CC(=O)OCCCCCCCC=CC(=O)OCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



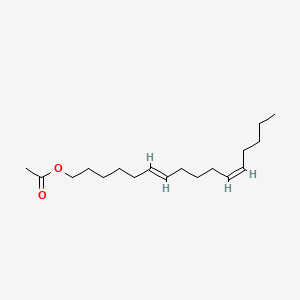
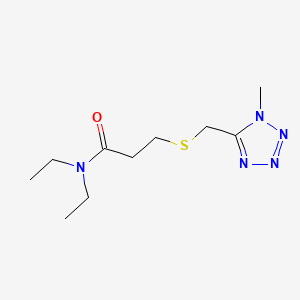
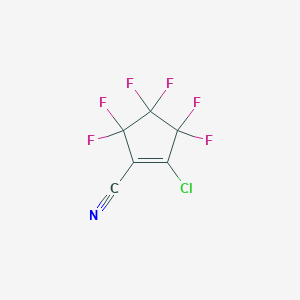
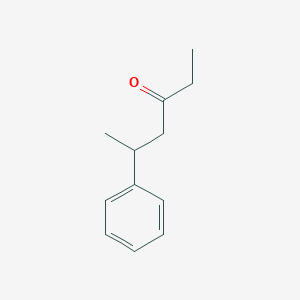
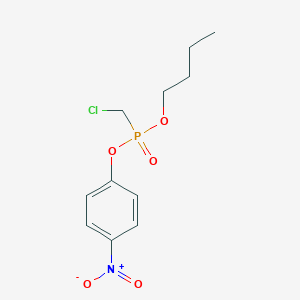
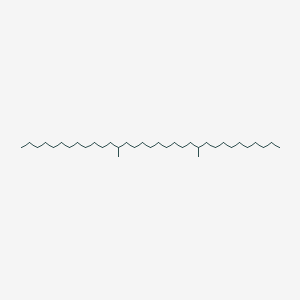
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
